(5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE is a complex organic compound that features a thiazolidinedione core linked to a phenyl-substituted pyrrole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE typically involves the condensation of a thiazolidinedione derivative with a pyrrole aldehyde. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinedione moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a dihydro derivative.
Scientific Research Applications
5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds known for their antidiabetic properties.
Pyrrole Derivatives: Compounds with a pyrrole ring, often exhibiting diverse biological activities.
Uniqueness
5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE is unique due to its combination of a thiazolidinedione core and a phenyl-substituted pyrrole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H10N2O2S |
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Molecular Weight |
270.31 g/mol |
IUPAC Name |
(5E)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H10N2O2S/c17-13-12(19-14(18)15-13)9-11-7-4-8-16(11)10-5-2-1-3-6-10/h1-9H,(H,15,17,18)/b12-9+ |
InChI Key |
AXDYEBDVMSQDCH-FMIVXFBMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=CC=C2/C=C/3\C(=O)NC(=O)S3 |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)NC(=O)S3 |
Origin of Product |
United States |
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